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molecular formula CH5N3O B1199961 Semicarbazide CAS No. 57-56-7

Semicarbazide

Cat. No. B1199961
M. Wt: 75.07 g/mol
InChI Key: DUIOPKIIICUYRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04482738

Procedure details

reacting an aqueous hydrazine solution with urea at a temperature from about 80° C. to about 130° C. and at a mole ratio of hydrazine to urea from about 0.9:1 to about 1.2:1 to form a reaction mixture comprising semicarbazide, water and alcohol-insoluble by-products;
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][NH2:2].[NH2:3][C:4]([NH2:6])=[O:5]>O>[NH2:1][NH2:2].[NH2:3][C:4]([NH2:6])=[O:5].[NH2:1][NH:3][C:4]([NH2:6])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
from about 80° C. to about 130° C.

Outcomes

Product
Name
Type
product
Smiles
NN
Name
Type
product
Smiles
NC(=O)N
Name
Type
product
Smiles
NNC(=O)N
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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